molecular formula C8H8BrN3 B1351177 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 499770-76-2

5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No. B1351177
M. Wt: 226.07 g/mol
InChI Key: OSUZHHPMRAIJDY-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole is a laboratory chemical . It is a type of triazole, a nitrogenous heterocyclic compound that contains two carbon and three nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of triazole compounds, including 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole, often involves the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .


Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Scientific Research Applications

1,2,3-triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are versatile and can be observed in uncountable molecules useful in various fields . Here are some general applications of 1,2,3-triazoles:

  • Medicine and Drug Discovery

    • 1,2,3-triazoles are seen in experimental drug candidates and approved drugs . They have a wide range of biological applications, including their anticonvulsant, antimicrobial, antiviral, antitubercular, antidiabetic, antiinflammatory, antiproliferative, antioxidant, anti-urease, and antimalarial activities .
    • The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .
  • Organic Synthesis and Polymer Chemistry

    • 1,2,3-triazoles have found broad applications in organic synthesis and polymer chemistry . They are used in the synthesis of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .
  • Supramolecular Chemistry and Materials Science

    • 1,2,3-triazoles are used in supramolecular chemistry and materials science . They are used in the synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
  • Bioconjugation and Chemical Biology

    • 1,2,3-triazoles are used in bioconjugation chemistry and chemical biology . They have applications in many areas, including bioconjugation chemistry .
  • Photochemistry

    • 1,2,3-triazoles are used in photochemistry . They are a versatile framework, such an aromatic ring can be observed in uncountable molecules useful in photochemistry .
  • Flow Synthesis

    • A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

Safety And Hazards

5-(Bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-(bromomethyl)-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUZHHPMRAIJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383661
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole

CAS RN

499770-76-2
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-1-methyl-1H-1,2,3-benzotriazole
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Synthesis routes and methods

Procedure details

Phosphorus tribromide (0.230 ml, 2.45 mmol) is added to a stirred solution of (1-methyl-1H-1,2,3-benzotriazole-5-yl)methanol (0.4 g, 2.45 mmol) in diethyl ether (25 ml) under an inert atmosphere of Argon. After stirring overnight at room temperature, the reaction mixture is diluted with water (5 ml) and stirred vigorously for 10 minutes. The organic portion is separated, washed with water (2×5 ml), brine (2×5 ml) and concentrated in vacuo to yield the titled product which is used crude in the next step. (MH+ 226).
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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